molecular formula C43H73FN2O14S B14600653 N-(4-Fluorobenzenesulfonyl)erythromycylamine CAS No. 61066-20-4

N-(4-Fluorobenzenesulfonyl)erythromycylamine

Cat. No.: B14600653
CAS No.: 61066-20-4
M. Wt: 893.1 g/mol
InChI Key: YPZMDIOCWCQQSM-CMAYOOJISA-N
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Description

The compound N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4 is a complex organic molecule characterized by multiple chiral centers and functional groups. This compound is notable for its intricate structure, which includes several hydroxyl, methoxy, and dimethylamino groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:

    Formation of the oxan ring: This step often involves the use of protecting groups to ensure selective reactions at specific sites.

    Introduction of the dimethylamino group: This can be achieved through nucleophilic substitution reactions.

    Hydroxylation and methoxylation: These steps usually require the use of strong oxidizing agents and specific catalysts to achieve the desired functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors with stringent control over temperature, pressure, and pH to maintain the integrity of the chiral centers. Advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxan ring can be reduced under specific conditions to form different cyclic structures.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the oxan ring can yield various cyclic alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The dimethylamino group, for example, can interact with enzymes or receptors, altering their activity. The hydroxyl and methoxy groups can form hydrogen bonds with various biomolecules, influencing their function. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its complex structure, which includes multiple chiral centers and a variety of functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile tool in scientific research.

Properties

CAS No.

61066-20-4

Molecular Formula

C43H73FN2O14S

Molecular Weight

893.1 g/mol

IUPAC Name

N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C43H73FN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1

InChI Key

YPZMDIOCWCQQSM-CMAYOOJISA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)F)C)O)(C)O

Origin of Product

United States

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